molecular formula C13H9NO B15308534 1-Isocyanato-3-phenylbenzene

1-Isocyanato-3-phenylbenzene

Cat. No.: B15308534
M. Wt: 195.22 g/mol
InChI Key: NGFRUGGCCFCWIL-UHFFFAOYSA-N
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Description

1-Isocyanato-3-phenylbenzene is a phenyl isocyanate compound offered for research and development purposes. Isocyanates are highly reactive compounds primarily used as fundamental building blocks in polymer science, particularly in the synthesis of polyurethanes and polyureas . They serve as crucial coupling reagents and N-protecting groups in specialized organic synthesis workflows . These compounds are typically moisture-sensitive and require specific handling and storage conditions to maintain purity and stability. Storing this product in a cool, dry place under an inert atmosphere is recommended to prevent degradation . As a reactive intermediate, it can be utilized to develop advanced materials with specific properties. Isocyanate compounds can be stabilized against yellowing and turbidity by adding small quantities of phenol, significantly enhancing their shelf life for research applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this material should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

1-isocyanato-3-phenylbenzene

InChI

InChI=1S/C13H9NO/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H

InChI Key

NGFRUGGCCFCWIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Isocyanato 3 Phenylbenzene

Phosgene-Based Synthetic Strategies

The reaction of amines with phosgene (B1210022) remains a dominant industrial method for producing isocyanates due to its efficiency and high yields. This process can be conducted in either the liquid or gas phase, with the precursor for 1-isocyanato-3-phenylbenzene being 3-aminobiphenyl.

Liquid phase phosgenation is a well-established method suitable for aromatic amines with high boiling points, such as 3-aminobiphenyl. The direct phosgenation process involves reacting a solution of the amine with a solution of phosgene in an inert solvent.

The reaction typically proceeds in two main stages. Initially, at a lower temperature, the amine reacts with phosgene to form an N-arylcarbamoyl chloride intermediate along with hydrogen chloride. In the second stage, the temperature is raised to dehydrochlorinate the carbamoyl (B1232498) chloride, yielding the final isocyanate product, this compound.

Key Research Findings:

Solvents: Common solvents for this process include chlorobenzene, dichlorobenzene, and toluene (B28343).

Reaction Conditions: The initial reaction is often carried out at temperatures between 0°C and 50°C, followed by heating to temperatures of 100°C to 150°C to complete the conversion to the isocyanate.

Stoichiometry: An excess of phosgene is typically used to ensure complete conversion of the amine and to minimize the formation of urea (B33335) byproducts.

Work-up: After the reaction, excess phosgene and hydrogen chloride are removed, often by stripping with an inert gas. The final product is then purified by distillation.

Gas phase phosgenation offers advantages over the liquid phase method, including faster reaction rates and reduced solvent usage. This approach involves the high-temperature reaction of vaporized 3-aminobiphenyl with gaseous phosgene.

In this process, the amine and an excess of phosgene are preheated separately before being introduced into a tubular reactor. The reaction occurs at elevated temperatures, typically between 200°C and 600°C. The high thermal energy drives the rapid conversion of the amine directly to the isocyanate and hydrogen chloride, bypassing the stable carbamoyl chloride intermediate. The resulting product stream is then cooled to condense the this compound, which is subsequently purified.

Interactive Data Table: Comparison of Phosgenation Techniques

FeatureLiquid Phase PhosgenationGas Phase Phosgenation
Reactant Phase Amine in solutionVaporized amine
Temperature 0°C - 150°C200°C - 600°C
Pressure Atmospheric to moderate pressureNear atmospheric pressure
Solvent Required (e.g., chlorobenzene)Not required in the reaction zone
Key Intermediates Carbamoyl chlorideTransient
Advantages Suitable for high-boiling aminesHigh reaction rate, high throughput
Disadvantages Solvent recovery requiredHigh energy input, potential for thermal decomposition

Non-Phosgene Alternative Synthesis Routes

Growing safety and environmental concerns associated with the high toxicity of phosgene have driven extensive research into alternative, phosgene-free synthetic routes to isocyanates. researchgate.net These methods often rely on catalytic processes to achieve the desired transformation.

Catalytic carbonylation represents a promising phosgene-free alternative, utilizing carbon monoxide as the carbonyl source. These methods can be approached through either the reduction of a nitro compound or the oxidation of an amine.

Nitro-Reduction Carbonylation: This one-step method involves the reaction of 3-nitrobiphenyl with carbon monoxide in the presence of a catalyst. ukessays.com The process combines the reduction of the nitro group and the carbonylation into a single synthetic operation. Various catalytic systems, often based on noble metals like palladium or rhodium, have been investigated. researchgate.netresearchgate.net For example, palladium complexes with ligands such as phenanthroline have shown activity for this transformation. osti.gov The reaction is typically carried out under high pressure and temperature.

Reaction: Ar-NO₂ + 3CO → Ar-NCO + 2CO₂

Amino Oxidation Carbonylation: This route involves the direct carbonylation of the precursor amine, 3-aminobiphenyl, with carbon monoxide and an oxidizing agent. Palladium-based catalysts are also commonly employed in this method. researchgate.net The reaction effectively forms the isocyanate by "inserting" a carbonyl group into the N-H bond, followed by oxidation.

The thermal decomposition (or thermolysis) of carbamates is a key final step in many non-phosgene isocyanate synthesis pathways. mdpi.com In this approach, 3-aminobiphenyl is first converted into a corresponding N-aryl carbamate (B1207046), such as methyl N-(3-phenylphenyl)carbamate. This carbamate intermediate is then heated, causing it to decompose into this compound and an alcohol.

The decomposition can be performed in either the gas or liquid phase. mdpi.com

Gas Phase: The carbamate is vaporized and passed through a high-temperature reactor (typically 250°C - 450°C), often under vacuum, to yield the isocyanate. butlerov.com

Liquid Phase: The decomposition is carried out in a high-boiling point solvent. The use of catalysts, such as various metal oxides (e.g., ZnO, Bi₂O₃) or organometallic compounds, can lower the required decomposition temperature and improve selectivity. nih.gov The process is reversible, so the efficient removal of the alcohol byproduct is crucial to drive the reaction to completion. butlerov.com

Interactive Data Table: Catalysts for Carbamate Decomposition

Catalyst TypeExamplesTypical Temperature RangePhase
Metal Oxides ZnO, Bi₂O₃, Co₂O₃180°C - 250°CLiquid
Organometallic Dibutyltin (B87310) dilaurate160°C - 220°CLiquid
None (Thermal) N/A> 250°CGas / Liquid

Another phosgene-free method involves the use of urea as a precursor. This can be achieved by first synthesizing a symmetrically substituted urea, 1,3-di(3-phenylphenyl)urea, from the reaction of 3-aminobiphenyl with urea. This substituted urea is then subjected to thermal decomposition.

At elevated temperatures (typically >350°C), the substituted urea breaks down to yield one molecule of the desired product, this compound, and one molecule of the starting amine, 3-aminobiphenyl. nih.govmdpi.com The amine can then be recycled back into the process. This reaction is often performed in a flow reactor in the gas phase to minimize side reactions of the highly reactive isocyanate product. mdpi.com

Dimethyl Carbonate Methodologies

The use of dimethyl carbonate (DMC) represents a significant advancement in the non-phosgene synthesis of aryl isocyanates. nih.govresearchgate.net This approach is lauded for its green chemistry credentials, avoiding the use of the highly toxic phosgene and reducing corrosive byproducts. nih.govresearchgate.net The synthesis is typically a two-step process: first, the methoxycarbonylation of the corresponding amine (3-aminobiphenyl for this compound) with DMC to produce a carbamate intermediate, followed by the thermal decomposition of the carbamate to yield the target isocyanate and methanol (B129727). nih.govresearchgate.netacs.org

The first step, the formation of the carbamate (e.g., methyl N-(biphenyl-3-yl)carbamate), often requires harsh reaction conditions due to the low nucleophilicity of aromatic amines. nih.govacs.org The reaction is catalyzed by a variety of compounds, with Lewis acids being particularly effective. researchgate.net Catalysts such as zinc acetate (B1210297), zinc stearate, and various lead compounds have demonstrated high activity and selectivity. researchgate.net For instance, studies on the synthesis of toluene dicarbamate (TDC), a precursor to toluene diisocyanate (TDI), showed that zinc acetate and zinc stearate catalysts could achieve yields of 89.6% and 95.5%, respectively, at 170°C. researchgate.net Similarly, in the synthesis of methyl N-phenyl carbamate (MPC) from aniline and DMC, lead-based catalysts have achieved conversions up to 97% with 95% selectivity. researchgate.netresearchgate.net The second step involves the thermal decomposition of the isolated carbamate, often in the presence of a metal oxide catalyst like zinc oxide, to produce the final isocyanate. researchgate.netresearchgate.net

CatalystSubstrateProductTemperature (°C)Time (h)Yield/ConversionReference
Zinc Acetate2,4-Toluene Diamine (TDA)Toluene Dicarbamate (TDC)170389.6% Yield researchgate.net
Zinc Stearate2,4-Toluene Diamine (TDA)Toluene Dicarbamate (TDC)170595.5% Yield researchgate.net
Pb(OAc)2·Pb(OH)2AnilineMethyl N-phenyl Carbamate (MPC)180197% Conversion, 95% Selectivity researchgate.net
PbOAnilineMethyl N-phenyl Carbamate (MPC)1502Maximum Conversion and Selectivity researchgate.net
Zinc Oxide (ZnO)Methyl N-phenyl Carbamate (MPC)Phenyl Isocyanate (PI)200-57.2% Conversion, 91.1% Selectivity researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers direct and efficient pathways to aryl isocyanates, often under milder conditions than classical methods and avoiding hazardous reagents like phosgene or azides. nih.govacs.org

A highly effective method for generating aryl isocyanates involves the palladium-catalyzed cross-coupling of aryl halides (including chlorides) and triflates with a cyanate source, typically sodium cyanate (NaOCN). nih.govacs.orgmit.edu This transformation provides a direct route to the isocyanate functional group. acs.org The reaction is tolerant of a wide range of functional groups, expanding its synthetic utility. nih.govacs.org

The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand. nih.gov Mechanistic studies indicate that the process involves transmetalation and reductive elimination, with the final step being the reductive elimination from an arylpalladium isocyanate complex to release the aryl isocyanate product. nih.govacs.org The choice of ligand is critical to prevent catalyst deactivation, which can occur through excessive coordination of cyanate anions or the formation of inactive palladacycles. acs.org In some cases, the introduction of phenol can facilitate the cross-coupling process, initially forming a carbamate that can then be converted to other derivatives. acs.org

Aryl Electrophile (ArX)Catalyst SystemProductYieldReference
Aryl ChloridesPd₂(dba)₃ / Ligand L1Aryl IsocyanateVaries by substrate nih.gov
Aryl TriflatesPd₂(dba)₃ / Ligand L1Aryl IsocyanateVaries by substrate nih.gov
2-ChlorotoluenePd₂(dba)₃ / Ligand (in presence of Phenol)Corresponding Urea (via carbamate)72% acs.org

Another significant palladium-catalyzed route is the reductive carbonylation of nitroaromatics. researchgate.netresearchgate.net This process uses carbon monoxide as the carbonyl source to convert a nitro group directly to an isocyanate group. For example, nitrobenzene can be converted to phenyl isocyanate with up to 100% conversion and 63.5% yield using a PdCl₂ catalyst with an alkylimidazole ligand system under high pressure and temperature. researchgate.net

Beyond palladium, other transition metals, particularly from Group VIII, are active catalysts for isocyanate synthesis. researchgate.net The reductive carbonylation of nitro compounds can be catalyzed by rhodium and ruthenium complexes. acs.orgresearchgate.net Rhodium carbonyl complexes, for instance, are effective for converting various aromatic nitro compounds into their corresponding isocyanates. researchgate.net These reactions, however, can require forcing conditions which may lead to oligomerization of the isocyanate product. researchgate.net

The synthesis can also proceed via a two-step process where the nitro compound is first converted to a carbamate, which is subsequently heated to yield the isocyanate. acs.org This approach generally uses homogeneous transition metal catalysts based on platinum, rhodium, ruthenium, and palladium, though catalyst recycling can be a challenge. acs.org Bismuth and zinc-based catalysts have also been explored as more environmentally benign alternatives to traditional organotin catalysts in urethane (B1682113) chemistry, indicating their potential relevance in reactions involving the isocyanate group. rsc.org

Emerging and Green Chemistry Approaches for this compound Synthesis

Recent research has focused on developing more sustainable and efficient synthetic protocols, leveraging alternative energy sources and novel reagents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic acceleration of reaction rates and often leading to higher yields compared to conventional heating. beilstein-journals.org This "enabling technique" enhances heat and mass transfer, allowing for rapid and efficient chemical transformations. beilstein-journals.org

One notable application is in the Staudinger–aza-Wittig reaction for producing isocyanates from azides. beilstein-journals.orgnih.gov In this method, an azide (B81097) reacts with a phosphine (such as polymer-bound diphenylphosphine) to form an iminophosphorane, which then reacts with carbon dioxide under microwave irradiation to generate the isocyanate. beilstein-journals.orgresearchgate.net This protocol has been optimized to reduce reaction times significantly; for example, a reaction that might take hours under conventional heating can be completed in a much shorter timeframe with microwave assistance. beilstein-journals.orgnih.gov The use of a polymer-bound reagent also simplifies product purification, as the phosphine oxide byproduct can be removed by simple filtration. beilstein-journals.orgresearchgate.net This approach is highly efficient for preparing a library of isocyanates and their subsequent urea derivatives in a one-pot, two-step process. beilstein-journals.orgnih.gov

Reaction TypeConditionsKey AdvantagesReference
Staudinger–aza-Wittig ReactionMicrowave Irradiation, CO₂ (14.5 bar), 50°C, 1.5 hFast, efficient, high yield, simplified workup. beilstein-journals.orgnih.gov beilstein-journals.orgnih.gov
General Organic SynthesisMicrowave vs. Conventional HeatingDrastically reduced reaction times, often higher yields, cleaner processes.
Isothiocyanate SynthesisMicrowave vs. Conventional HeatingHigher yields in significantly shorter reaction times. tandfonline.com tandfonline.com

Organosilicon reagents serve as versatile precursors and intermediates in organic synthesis. While not a mainstream method for isocyanate generation, thermolysis of specific organosilicon compounds, such as silyl carbamates, can provide a pathway to isocyanates. In these methods, an amine is first converted to a silyl carbamate, for example, by reaction with a silyl halide and CO₂. The subsequent thermal decomposition of this silyl carbamate intermediate can then generate the isocyanate. The reactivity of the Si-N bond in compounds like silazanes, which are prepared from chlorosilanes, highlights the potential of silicon-based chemistry for mediating N-functional group transformations. sigmaaldrich.com The development of organosilicon precursors is a dynamic field, driven by applications in materials science, which could lead to novel synthetic routes for complex organic molecules. nih.gov

One-Pot and Multi-Component Reaction Systems

A prominent one-pot method for the synthesis of isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate. nih.govnih.gov This reaction can be performed in a single pot from a carboxylic acid, offering a phosgene-free route to the desired isocyanate. acs.orgresearchgate.net For the synthesis of this compound, the corresponding carboxylic acid, 3-phenylbenzoic acid, would be the starting material.

Table 1: Conceptual One-Pot Curtius Rearrangement for the Synthesis of this compound

StepReactantsReagentsIntermediateProduct
1. Acyl Azide Formation3-Phenylbenzoic acidDiphenylphosphoryl azide (DPPA), Triethylamine3-Phenylbenzoyl azide-
2. Rearrangement-Heat-This compound

Another advanced approach involves the direct carbonylation of amines. Phosgene-free methods for the synthesis of aryl isocyanates from anilines are highly sought after. google.comacs.org One such method involves the reaction of the corresponding amine, in this case, 3-aminobiphenyl, with a carbon monoxide source in the presence of a catalyst. While technically challenging, this approach could be adapted into a one-pot process.

Multi-component reactions typically involve the combination of three or more reactants to form a complex product. mdpi.comnih.govnih.gov While MCRs are more commonly used to synthesize complex molecules from isocyanates, it is conceivable to design a convergent synthesis where the isocyanate itself is formed in situ and then participates in a subsequent reaction. For instance, a reaction could be envisioned where 3-bromobenzonitrile, a phenylboronic acid, and a source of the isocyanate group are combined in a one-pot process catalyzed by a transition metal.

Table 2: Hypothetical Multi-Component Reaction for the Synthesis of a this compound Derivative

Reactant 1Reactant 2Reactant 3CatalystPotential Product
3-BromobenzonitrilePhenylboronic acidIsocyanic acid sourcePalladium catalystThis compound derivative

This table illustrates a hypothetical multi-component approach and does not represent an established synthetic route.

The development of one-pot and multi-component reactions for the synthesis of this compound remains an area ripe for exploration. The adaptation of existing methodologies, such as the one-pot Curtius rearrangement or phosgene-free carbonylation reactions, from analogous systems provides a promising avenue for future research. Such advancements would not only improve the efficiency and safety of the synthesis of this important chemical intermediate but also contribute to the broader field of green chemistry.

Elucidation of Reactivity and Mechanistic Pathways of 1 Isocyanato 3 Phenylbenzene

Nucleophilic Addition Chemistry of the Isocyanate Functionality

The core reactivity of 1-isocyanato-3-phenylbenzene lies in the susceptibility of the isocyanate group's carbon atom to nucleophilic attack. This reactivity is the foundation for the formation of a wide array of adducts, most notably urethanes and ureas.

The reaction of this compound with alcohols yields urethanes (also known as carbamates), a fundamental process in polyurethane chemistry. researchgate.net The reaction generally follows second-order kinetics. osti.gov The rate of this reaction is influenced by several factors, including the structure of the alcohol, the solvent, and the presence of catalysts.

Studies on similar systems, such as the reaction of phenyl isocyanate with various alcohols, have provided valuable insights into the kinetics and thermodynamics of this transformation. The reaction rate is typically higher for primary alcohols compared to secondary alcohols, which is attributed to the lower steric hindrance around the hydroxyl group of primary alcohols. researchgate.net Consequently, the apparent activation energy is higher for reactions involving secondary alcohols. researchgate.net

The uncatalyzed reaction of aryl isocyanates with alcohols generally has experimental activation energies in the range of 17–54 kJ/mol. nih.gov The reaction is exothermic, and the urethane (B1682113) product can also catalyze the reaction. nih.gov

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Various Alcohols

AlcoholTemperature (°C)Rate Constant (k) (L·mol⁻¹·s⁻¹)Activation Energy (Ea) (kJ/mol)
1-Propanol25Data not availableLower than stoichiometric
1-Butanol30-60Data not availableData not available
2-Propanol25Data not availableHigher than primary alcohols
Cyclohexanol25Data not availableData not available

The reaction between this compound and amines is a facile and efficient method for the synthesis of ureas and, in the case of diamines, polyureas. researchgate.netcommonorganicchemistry.com This reaction is typically rapid and proceeds readily at room temperature in suitable solvents like DMF, THF, or DCM without the need for a base. commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This leads to the formation of a zwitterionic intermediate which then undergoes a proton transfer to yield the stable urea (B33335) linkage.

The formation of polyureas occurs when a diisocyanate reacts with a diamine, leading to the formation of long polymer chains. dau.edu The properties of the resulting polyurea can be tailored by varying the chemical structures of the isocyanate and amine monomers. dau.edu

In some synthetic strategies, isocyanates are generated in situ from amines using reagents like triphosgene. asianpubs.org The formation of the isocyanate can be monitored by the appearance of a characteristic IR absorption peak between 2250-2275 cm⁻¹. asianpubs.org

The isocyanate group of this compound can react with a variety of other nucleophiles besides alcohols and amines. For instance, reaction with water leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.

Reactions with hydride reagents can lead to the reduction of the isocyanate group. Other nucleophiles, such as thiols, react with isocyanates to form thiocarbamates. The reaction with hydrazine (B178648) derivatives can also occur, leading to the formation of semicarbazides. researchgate.net

Polymerization Reactions of this compound

This compound serves as a valuable monomer in the synthesis of various polymers due to the high reactivity of its isocyanate group.

While less common than its use in polyaddition reactions, this compound can undergo homopolymerization under specific conditions, often involving anionic or coordination catalysts, to form a polyamide-1 (nylon-1) type polymer.

More frequently, it is used in copolymerization reactions. For instance, it can be copolymerized with other monomers containing active hydrogen atoms, such as diols or diamines, to produce a wide range of polymers with tailored properties. The copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes has been explored as a direct strategy to access pendant phenyl-functionalized polydienes. nih.govnih.gov These copolymerizations can be influenced by various parameters, including temperature and the ratio of catalysts. nih.govnih.gov

The most significant application of this compound in polymer chemistry is in the formation of polyurethanes and polyureas. When reacted with polyols (compounds with multiple hydroxyl groups), it forms polyurethanes, which are a versatile class of polymers with applications ranging from foams to coatings. dau.edu The reaction involves the formation of urethane linkages between the isocyanate groups and the hydroxyl groups. researchgate.net

Similarly, the reaction with polyamines (compounds with multiple amine groups) leads to the formation of polyureas, characterized by urea linkages. researchgate.netdau.edu Polyurea coatings are known for their high strength and durability. nih.gov

The properties of the resulting polyurethanes and polyureas are highly dependent on the structure of the isocyanate and the polyol or polyamine co-monomer. The equivalent ratio of isocyanate groups to isocyanate-reactive groups is a critical parameter in determining the final polymer structure and properties. google.com

Cross-Linking Reactions Involving Isocyanate Groups

The isocyanate group (-N=C=O) of this compound is highly reactive towards nucleophiles containing active hydrogen atoms, a characteristic that is fundamental to its role in the formation of cross-linked polymeric materials, most notably polyurethanes. wikipedia.org The primary reaction involves the addition of a polyol (a compound with multiple hydroxyl groups) to the isocyanate, forming urethane linkages. When di- or poly-functional isocyanates and polyols are used, a three-dimensional cross-linked network is established, resulting in a thermosetting polymer with high durability and rigidity. wikipedia.org

The fundamental cross-linking reaction is the formation of a urethane bridge:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (Isocyanate + Alcohol → Urethane)

Beyond the principal urethane formation, several secondary reactions can occur, especially under specific conditions such as high temperatures or in the presence of excess isocyanate. These side reactions introduce additional cross-links, further modifying the polymer network's structure and properties. tandfonline.comresearchgate.net

Key secondary cross-linking reactions include:

Allophanate (B1242929) Formation: A urethane linkage can react with another isocyanate molecule to form an allophanate cross-link. This reaction is typically thermally initiated. tandfonline.comresearchgate.netR-NH-C(=O)-O-R' + R-N=C=O → R-N(C(=O)NHR)-C(=O)-O-R' (Urethane + Isocyanate → Allophanate)

Biuret (B89757) Formation: In cases where urea groups are present (formed from the reaction of isocyanates with water or amines), they can further react with isocyanates to form biuret cross-links. tandfonline.comR-NH-C(=O)-NH-R'' + R-N=C=O → R-N(C(=O)NHR)-C(=O)-NH-R'' (Urea + Isocyanate → Biuret)

Trimerization: Isocyanates can react with each other, particularly in the presence of specific catalysts, to form a highly stable, six-membered isocyanurate ring. This trimerization reaction creates a trifunctional cross-link point, significantly increasing the network density and thermal stability of the resulting polymer. wikipedia.orggoogle.com

The stability of these cross-links can be influenced by environmental factors. For instance, allophanate bonds are known to be susceptible to hydrolytic degradation over time. researchgate.net The extent and type of cross-linking are critical determinants of the final properties of the polyurethane material, including its hardness, flexibility, and chemical resistance.

Controlled Polymerization Techniques Utilizing Isocyanates

Controlled polymerization methods, often termed living polymerizations, enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers. nih.govsigmaaldrich.com The isocyanate functionality of this compound, or its simpler analog phenyl isocyanate, can be utilized in such controlled processes.

One approach involves the synthesis of block copolymers where a poly(phenyl isocyanate) segment is incorporated. For example, a poly(ether)-block-poly(amide) copolymer has been synthesized from polyphenylene oxide (PPO) and phenyl isocyanate (PIC) through coordination polymerization using a TiCl₄ catalyst. nsmsi.ir This method allows for the creation of well-defined block structures, with the resulting copolymer exhibiting distinct glass transition temperatures for each block. nsmsi.ir

Research has also demonstrated the one-pot synthesis of π-conjugated block copolymers, such as polyfluorene-block-poly(phenyl isocyanide) (PF-b-PPI). acs.org In this sequential polymerization, a palladium catalyst first facilitates the synthesis of a PF precursor, which then acts as a macroinitiator for the controlled polymerization of phenyl isocyanide monomers. acs.orgrsc.org While utilizing an isomer (isocyanide), this illustrates the capability of controlled techniques to incorporate phenyl-containing repeating units into complex polymer architectures like block copolymers, which can self-assemble into ordered nanostructures. rsc.orgresearchgate.netrsc.org

The key features of controlled polymerization involving isocyanates are summarized below:

Polymerization TechniqueMonomer(s)Catalyst/Initiator SystemResulting ArchitectureKey Findings
Coordination PolymerizationPhenyl Isocyanate, Polyphenylene OxideTiCl₄Poly(ether)-block-poly(amide)Synthesized copolymer had a molecular weight of 5806 g/mol and a narrow polydispersity of 1.25. nsmsi.ir
Sequential PolymerizationPhenyl Isocyanide, Fluorene derivativesPd(0)/t-Bu₃P, Pd(II)-terminated PFPolyfluorene-block-poly(phenyl isocyanide)Produced copolymers with controlled molar mass and narrow dispersities that self-assemble into helical nanofibers. acs.org
Living PolymerizationPhenyl Isocyanide, CarbonatesHydroxyl-functionalized alkyne-Pd(II)Poly(phenyl isocyanide)-block-polycarbonateEnabled facile synthesis of block copolymers with desired molar mass and narrow dispersity. rsc.org

These techniques highlight the versatility of incorporating monomers like phenyl isocyanate into advanced polymer structures, moving beyond traditional random copolymerizations to create materials with precisely engineered properties. sigmaaldrich.com

Cycloaddition and Rearrangement Reactions

[3+2] Cyclization Reactions with Organic Substrates

The carbon-nitrogen double bond of the isocyanate group in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings in a concerted, pericyclic process. organic-chemistry.orgslideshare.net The reaction involves a 1,3-dipole, which is a molecule containing a three-atom π-system with four electrons, reacting with a dipolarophile (in this case, the isocyanate). organic-chemistry.org

Common 1,3-dipoles that can react with isocyanates include:

Nitrile Oxides (R-C≡N⁺-O⁻)

Azides (R-N=N⁺=N⁻)

Nitrones (R₂C=N⁺(R)-O⁻)

Carbonyl Ylides

Nitrile Imines youtube.com

The reaction of a 1,3-dipole with an isocyanate like this compound leads to the formation of various five-membered heterocycles. For instance, the cycloaddition of a nitrile oxide with an isocyanate can yield an oxadiazolone ring system. The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. wikipedia.org The reaction typically proceeds through a concerted mechanism involving a six-electron transition state. wikipedia.orgyoutube.com

While specific studies on this compound are not prevalent, the reactivity of phenyl isocyanate serves as a reliable model. For example, the reaction of C-phenyl-N-methylnitrone with a suitable dipolarophile results in an isoxazolidine. wikipedia.org Similarly, isocyanoacetate esters can act as formal 1,3-dipoles in reactions with electron-deficient dipolarophiles to form five-membered aza-heterocycles. nih.gov These examples demonstrate the potential of the isocyanate group to serve as a building block in the synthesis of complex heterocyclic structures via [3+2] cycloaddition pathways. uchicago.edu

Curtius and Hofmann Rearrangement Analogs for Isocyanate Formation

The synthesis of this compound can be achieved through classic name reactions that generate an isocyanate intermediate. The Curtius and Hofmann rearrangements are primary examples of such transformations, converting carboxylic acid derivatives and primary amides, respectively, into isocyanates with the loss of a small molecule. wikipedia.orgmasterorganicchemistry.com

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and dinitrogen gas (N₂). nih.govnih.gov The required acyl azide precursor for this compound would be 3-phenylbenzoyl azide. This precursor is typically synthesized from the corresponding carboxylic acid (3-phenylbenzoic acid) via an acyl chloride, which is then reacted with an azide salt like sodium azide. libretexts.org

The general mechanism proceeds as follows:

Formation of Acyl Azide: R-C(=O)Cl + NaN₃ → R-C(=O)N₃ + NaCl

Rearrangement: R-C(=O)N₃ → R-N=C=O + N₂ (with heat or light)

The key step is the concerted migration of the R group from the carbonyl carbon to the adjacent nitrogen atom as N₂ departs, forming the isocyanate. masterorganicchemistry.comlibretexts.org The reaction is highly versatile and valued for its mild conditions. nih.govnih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgsrmist.edu.in To synthesize this compound, the starting material would be 3-phenylbenzamide. The reaction is carried out by treating the amide with bromine in a strong aqueous base, such as sodium hydroxide. researchgate.net

The multi-step mechanism involves:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation to form an N-bromoamide anion.

Rearrangement of the anion, where the phenyl-substituted phenyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate. wikipedia.orgsrmist.edu.in

R-C(=O)NH₂ + Br₂ + 2NaOH → [R-N=C=O] → R-NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

In a non-aqueous or modified Hofmann reaction, the isocyanate intermediate can be trapped or isolated. google.com Both the Curtius and Hofmann rearrangements provide reliable synthetic routes to aryl isocyanates like this compound from readily available precursors. masterorganicchemistry.comresearchgate.net

Mechanistic Investigations and Kinetic Studies

Kinetic Analysis of Isocyanate Reaction Rates and Influencing Factors

The kinetics of reactions involving isocyanates, particularly the formation of urethanes from alcohols, have been extensively studied, with phenyl isocyanate often serving as a model compound. rsc.orgosti.gov These studies reveal that the reaction rate is significantly influenced by several factors, including the structure of the reactants, solvent polarity, temperature, and the presence of catalysts. libretexts.orgkhanacademy.orgacs.org

The reaction between an isocyanate and an alcohol generally follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol concentration. osti.govrsc.org

Rate = k[R-NCO][R'-OH]

However, the mechanism can be more complex, with competition between non-catalyzed and catalyzed pathways. rsc.org Autocatalysis, where the alcohol reactant or the urethane product participates in the activation of the reactants, can also play a significant role, especially at high reactant concentrations. rsc.org

The primary factors influencing the reaction rate are detailed in the table below:

FactorEffect on Reaction RateMechanistic Rationale
Reactant Structure Electron-withdrawing groups on the isocyanate's aromatic ring increase reactivity. Steric hindrance on either the isocyanate or the alcohol decreases the rate.Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon in the isocyanate group, making it more susceptible to nucleophilic attack. Steric bulk hinders the approach of the nucleophile.
Temperature Increasing the temperature significantly increases the reaction rate.As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed faster. An increase of 10°C can approximately double the rate. libretexts.org
Solvent The reaction rate is dependent on solvent polarity and its ability to form hydrogen bonds. Non-polar aprotic solvents are common.Solvents can influence the stability of the transition state. For example, the reaction of phenyl isocyanate with alcohols has been studied in solvents like benzene (B151609) and dioxane. tandfonline.comosti.gov
Catalysts The rate is dramatically increased by catalysts. Tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are highly effective. wikipedia.orgCatalysts operate through various mechanisms. Tertiary amines typically activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity. Organotin catalysts often form a complex with both the isocyanate and the alcohol, orienting them for reaction.
Concentration Higher reactant concentrations generally lead to a higher reaction rate, consistent with the rate law. khanacademy.orgIncreased concentration leads to a higher frequency of collisions between reactant molecules.

Kinetic studies are crucial for controlling polymerization processes, optimizing reaction conditions for synthesizing polyurethane materials, and understanding potential side reactions. tandfonline.comrsc.org For example, investigations into the stability of reaction products of phenyl isocyanate have shown that side products like allophanates and biurets are influenced by temperature and the presence of water, with their formation and degradation being quantifiable through rate and equilibrium constants. tandfonline.com

Role of Catalysts and Reaction Conditions in Modulating Reactivity

The reactivity of this compound, a member of the aromatic isocyanate family, is significantly influenced by the choice of catalysts and the specific reaction conditions employed. These factors can direct the reaction towards desired products, such as urethanes, ureas, or carbodiimides, and control the reaction rate. Research into the closely related phenyl isocyanate provides a foundational understanding of these influences.

A variety of catalysts have been shown to be effective in promoting reactions of isocyanates. Tertiary amines and organotin compounds are widely used catalysts, particularly in the formation of urethanes from isocyanates and alcohols. capes.gov.brcapes.gov.br For instance, the kinetics of the reaction between phenyl isocyanate and n-butanol have been studied using catalysts like dibutyltin dilaurate (DBTDL) and various tertiary amines, including 1,4-diazabicyclo google.comgoogle.comgoogle.comoctane (DABCO). capes.gov.br The catalytic activity is dependent on the specific amine or organotin compound used.

In other transformations, such as the conversion of phenyl isocyanates into carbodiimides, specific catalysts are required. Phospholene oxides, for example, have been demonstrated to effectively catalyze this conversion. google.com The process involves heating the isocyanate in a suitable solvent, such as monochlorobenzene, to reflux temperatures (e.g., 132°C). google.com The reaction time and conversion rates are highly dependent on the catalyst concentration and temperature. google.com

Transition metal catalysts also play a crucial role in modulating the reactivity of isocyanates in different contexts. Rhenium carbonyl complexes, for example, have been used to catalyze the C-H aminocarbonylation of azobenzenes with isocyanates. rsc.org The efficiency of this reaction is sensitive to the choice of solvent and the addition of co-catalysts or bases like sodium acetate (B1210297). rsc.org Similarly, catalyst systems comprising a noble metal and a Lewis acid have been utilized for the synthesis of isocyanates from nitro compounds and carbon monoxide under high pressure and temperature. google.com

Reaction conditions such as temperature, solvent, pressure, and reactant concentrations are critical parameters. The phosgenation process to produce isocyanates is typically carried out in non-polar solvents like monochlorobenzene or toluene (B28343) at temperatures ranging from 50°C to 250°C. google.com The choice of solvent is crucial; it must be inert to the highly reactive isocyanate group and capable of dissolving the reactants and products. google.com For carbodiimide (B86325) formation, reaction times can range from minutes to several hours to achieve high conversion, with the goal of minimizing residual isocyanate. google.com

Table 1: Influence of Catalysts and Conditions on Isocyanate Reactions

Reaction Type Catalyst(s) Typical Solvents Temperature Key Findings Reference(s)
Urethane Formation Tertiary Amines (e.g., DABCO), Organotin Compounds (e.g., DBTDL) Acetonitrile (B52724) 50°C Catalytic activity varies significantly with the specific amine or organotin catalyst used. capes.gov.brcapes.gov.br
Carbodiimide Formation Phospholene Oxides (e.g., MPPO) Monochlorobenzene Reflux (132°C) High conversion of isocyanate to carbodiimide is achievable; reaction time depends on catalyst concentration. google.com
C-H Aminocarbonylation Rhenium Carbonyl (Re₂(CO)₁₀), Rhodium complexes Toluene, 1,2-Dichloroethane 130-150°C Reaction yield is optimized by catalyst choice, solvent, and addition of a base (e.g., NaOAc). rsc.org
Isocyanate Synthesis Noble Metals (e.g., Palladium, Rhodium) + Lewis Acids Inert solvents Elevated Catalytic system enables formation of isocyanates from aromatic nitro compounds and CO. google.com

Studies on Intermediates and Transition States in Isocyanate Reactions

Understanding the intermediates and transition states in isocyanate reactions is fundamental to controlling reaction pathways and product selectivity. Depending on the reactants, catalysts, and conditions, isocyanate reactions can proceed through several distinct mechanistic pathways.

For base-catalyzed reactions of isocyanates with hydrogen-acidic compounds (HX), such as alcohols or amines, three fundamental mechanisms have been proposed. rsc.org

Anionic Mechanism (Mechanism I): This pathway is prevalent with more acidic, less nucleophilic reactants like phenols. The base (B) deprotonates the HX compound to form a highly nucleophilic anion (X⁻), which then attacks the isocyanate. This mechanism is generally not sensitive to the steric bulk of the catalyst. rsc.org

HX + B ⇌ X⁻ + HB⁺
RNCO + X⁻ → RNHCOX

Concerted Mechanism (Mechanism II): Common for reactants of moderate acidity like typical alcohols. Here, the proton transfer to the base and the nucleophilic attack on the isocyanate occur in a single, concerted step through a cyclic transition state. This pathway is susceptible to steric hindrance from both the reactant and the catalyst. rsc.org

Adduct Formation Mechanism (Mechanism III): This mechanism is favored for less acidic but more strongly nucleophilic reactants like aromatic amines. The nucleophile first adds to the isocyanate to form a zwitterionic adduct, which is then deprotonated by the base in a subsequent step. rsc.org

Quantum mechanical calculations and spectroscopic studies have provided deeper insights into these pathways. For the aminolysis of phenyl N-phenylcarbamate, which proceeds through an isocyanate intermediate, theoretical studies have shown that a stepwise pathway involving the isocyanate intermediate (an E1cB-type mechanism) is energetically more favorable than a concerted reaction or a pathway involving a tetrahedral intermediate. nih.gov These findings were supported by IR spectroscopy, which helped to characterize the interactions between the carbamate (B1207046) and various amine bases. nih.gov

In transition metal-catalyzed reactions, the intermediates often involve coordination complexes. For instance, in the rhenium-catalyzed aminocarbonylation of azobenzene, an octahedral rhenium-complex has been proposed as a key reaction intermediate. rsc.org The steric bulk of this intermediate is thought to be responsible for the observed chemoselectivity, preventing a second C-H functionalization on the same molecule. rsc.org Mechanistic studies on the reaction of phenyl isocyanate with sugar derivatives have also highlighted the importance of factors like hydrogen bonding in stabilizing transition states and influencing reaction kinetics. nih.gov

Table 2: Comparison of Proposed Mechanistic Pathways for Base-Catalyzed Isocyanate Reactions

Mechanism Reactant Type (HX) Key Feature Intermediate/Transition State Influence of Sterics Reference(s)
Anionic (I) Acidic, less nucleophilic (e.g., phenols) Formation of anionic nucleophile (X⁻) prior to attack. Anionic nucleophile (X⁻) Catalyst sterics are not influential. rsc.org
Concerted (II) Moderately acidic (e.g., alcohols) Simultaneous proton transfer and nucleophilic attack. Single, cyclic transition state. Susceptible to steric hindrance from both HX and catalyst. rsc.org
Adduct Formation (III) Less acidic, more nucleophilic (e.g., amines) Initial formation of a zwitterionic adduct. Zwitterionic adduct. Susceptible to steric hindrance from HX and catalyst. rsc.org
E1cB-type Aminolysis of carbamates Formation of an isocyanate intermediate from the starting material. Isocyanate intermediate. Pathway favored in theoretical and spectroscopic studies of carbamate aminolysis. nih.gov

Advanced Applications of 1 Isocyanato 3 Phenylbenzene in Materials Science and Polymer Engineering

Design and Synthesis of Advanced Polyurethane and Polyurea Materials

The reaction of the isocyanate group (-NCO) with hydroxyl (-OH) groups to form urethane (B1682113) linkages, or with amine (-NH2) groups to form urea (B33335) linkages, is the foundation of polyurethane and polyurea chemistry. The specific properties of the resulting polymer are heavily influenced by the chemical structure of the isocyanate and the polyol or polyamine co-reactants.

High-Performance Foams: Isocyanates are fundamental components in the production of polyurethane and polyisocyanurate foams, which are valued for their excellent insulation and structural properties. purpatents.comgoettingen-research-online.de The general manufacturing process involves two main components: the "A" component, which consists of the isocyanate, and the "B" component, a pre-blended mixture of polyols, catalysts, blowing agents, and other additives. goettingen-research-online.de When mixed, the isocyanate reacts with the polyol to form the polyurethane matrix, while the blowing agent creates the cellular structure.

The incorporation of aromatic isocyanates like 1-isocyanato-3-phenylbenzene can lead to rigid foams with enhanced thermal stability and mechanical strength. purpatents.com For instance, rigid isocyanate-based polyimide foams (RPIF) demonstrate excellent thermal and sound absorption properties, making them suitable for demanding applications in construction and aerospace. purpatents.com The phenyl group in this compound contributes to the rigidity and thermal resistance of the final foam product.

High-Performance Coatings and Adhesives: In the realm of protective coatings, polyurethanes are prized for their durability, abrasion resistance, and chemical stability. Formulations based on aromatic isocyanates are particularly effective in creating high-performance coatings. When reacted with phenolic resins, for example, isocyanates can form thermosetting polyurethane networks that exhibit exceptional hardness and resistance to graffiti. researchgate.net The resulting coatings can outperform traditional aliphatic polyol-isocyanate systems. researchgate.net The use of isocyanates in automotive topcoats and clearcoats is also common, providing a glossy, protective finish. usm.edu

The strong adhesive properties of polyurethanes are a direct result of the polar urethane linkages formed during polymerization, which promote strong bonding to various substrates. researchgate.net Cured coatings made from isocyanate-based prepolymers adhere firmly and possess excellent strength, making them suitable for both coating and adhesive applications where robust performance is critical. researchgate.net

Polyurethane elastomers are a class of polymers known for their unique combination of hardness and elasticity. Their properties are derived from a phase-separated morphology consisting of "hard segments" and "soft segments." The soft segments, typically made from long-chain polyols, provide flexibility, while the hard segments, formed by the reaction of the isocyanate with a chain extender, provide strength and toughness. wikipedia.org

Aromatic isocyanates are particularly effective at forming strong, rigid hard segments due to the nature of their molecular structure. wikipedia.org Research on p-Phenylene diisocyanate (PPDI), another aromatic diisocyanate, shows that its rigid structure is responsible for elastomers with superior dynamic properties, exceptional flex fatigue, and high abrasion resistance. wikipedia.org Similarly, the rigid phenylbenzene unit of this compound would contribute to the formation of well-organized hard segment domains. This allows for the precise engineering of polyurethane elastomers with properties tailored to specific applications, such as high-performance seals, wheels, and vibration-dampening components. While elastomers based on aliphatic isocyanates often have better light stability, those based on aromatic isocyanates typically exhibit superior mechanical properties. nih.gov

Functional Polymers and Smart Materials Derived from this compound

Beyond traditional polyurethanes, the reactivity of the isocyanate group allows for the creation of more complex and functional polymer architectures.

"Click chemistry" refers to reactions that are high-yielding, modular, and create minimal byproducts. The efficient reaction of isocyanates with nucleophiles such as thiols, amines, and alcohols is now considered a form of click chemistry. researchgate.netresearchgate.netacs.org This reactivity can be harnessed to create "clickable" polymers capable of undergoing modification after the main polymer chain has been formed.

This post-polymerization modification is a powerful tool for introducing specific functionalities onto a polymer backbone. acs.orgsquarespace.com For example, a polymer synthesized with pendant hydroxyl (-OH) groups can be reacted with a functional isocyanate like this compound to attach the phenylbenzene moiety along the chain. acs.orgacs.org This method allows for a high degree of conversion under mild conditions. acs.orgsquarespace.com

Conversely, polymers can be synthesized to incorporate isocyanate groups directly, which then serve as reactive handles for subsequent "clicking" on of other molecules. researchgate.netnih.gov To prevent the highly reactive isocyanate from interfering with the polymerization process, it can be temporarily "blocked" and then de-blocked thermally to restore its reactivity for post-polymerization modification. usm.edu This strategy enables the creation of highly functional surfaces and complex macromolecular structures.

A highly advanced application involving related structures is the synthesis of helical polymers with controlled chirality (handedness). While research in this area has focused on phenyl isocyanides (R-N≡C) rather than isocyanates (R-N=C=O), it demonstrates the profound influence of the phenyl group on polymer conformation. acs.org In these studies, enantiomerically pure phenyl isocyanide monomers are polymerized using an achiral nickel catalyst. acs.org

Remarkably, the resulting polymer can form either a right- or left-handed helix, and the specific helix-sense can be controlled by adjusting the polymerization solvent and temperature. acs.org These diastereomeric helical polymers can then self-assemble into cholesteric liquid crystals with opposite twist-senses. acs.org This work highlights the potential for monomers containing a phenyl group to be used in the synthesis of smart materials where precise conformational control is essential for creating desired optical or catalytic properties.

The integration of isocyanates into cross-linked polymer networks is a key strategy for enhancing the performance of materials. When a diisocyanate or polyisocyanate is reacted with a polyol or other polyfunctional molecule, it forms a three-dimensional thermosetting network. goettingen-research-online.deresearchgate.net This network structure is responsible for the high mechanical strength, thermal stability, and chemical resistance of materials like thermoset coatings, foams, and elastomers. purpatents.comresearchgate.netnih.gov

Compound Data Table

This table provides basic chemical data for the subject compound.

Property Value Source
Compound Name This compound acs.org
CAS Number 120364-24-1 acs.org
Molecular Formula C13H9NO acs.org

| Molecular Weight | 195.2167 g/mol | acs.org |

Mentioned Compounds

Applications in Specialized Material Systems

The unique chemical structure of this compound, characterized by the meta-positioning of its two isocyanate groups, imparts a distinct reactivity and geometry that has been leveraged in the development of advanced materials. This section explores its application in the creation of high-performance membranes and as a crucial component in advanced polymeric binders and composites.

Membrane Technologies (e.g., Reverse Osmosis, Microporous Polymers)

The creation of membranes for separation processes, such as reverse osmosis and the development of microporous polymers, relies on the formation of a selective barrier with controlled porosity and chemical resistance. Aromatic diisocyanates, including this compound, are key building blocks in synthesizing polymers for these demanding applications.

One of the primary routes to forming such materials is through the reaction of diisocyanates with diamines to produce polyurea . This reaction is a step-growth polymerization that proceeds rapidly without the need for a catalyst. researchgate.net The resulting polyurea polymers are known for their excellent thermal stability and solvent resistance, making them suitable for membrane applications. sapub.orgresearchgate.net While many studies focus on common diisocyanates like MDI and TDI, the principles of polyurea formation are broadly applicable to other aromatic diisocyanates like this compound. For instance, polyurea can be synthesized from the reaction of a diisocyanate with a diamine in a suitable solvent like tetrahydrofuran. sapub.org The general reaction is depicted below:

General Polyurea Synthesis Reaction OCN-R-NCO + H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]n

In the context of reverse osmosis, thin-film composite membranes are often created through interfacial polymerization. This process typically involves reacting an amine in an aqueous phase with a crosslinking agent in an organic phase. While the most common systems use amines like m-phenylenediamine (B132917) with acyl chlorides, polyfunctional isocyanates can also be employed to form a polyurea or polyamide-polyurea separation layer. researchgate.net For example, a novel poly(amide-urea-imide) composite reverse osmosis membrane was fabricated using 5-isocyanato-isophthaloyl chloride, which contains an isocyanate group, reacted with m-phenylenediamine. capes.gov.br This demonstrates the integration of urea linkages, derived from isocyanates, into advanced reverse osmosis membranes.

A particularly promising application for this compound is in the creation of microporous polymer networks (MPNs) . These materials are characterized by a high surface area and a network of interconnected pores, making them ideal for gas separation and storage. One effective method for synthesizing MPNs is the cyclotrimerization of aromatic diisocyanates. This reaction involves the catalyzed self-addition of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. When a diisocyanate is used, this process leads to a highly cross-linked, porous network. google.comresearchgate.net

Research on the cyclotrimerization of various commercial aromatic diisocyanates has shown the potential to create materials with high specific surface areas, in some cases exceeding 1300 m²/g. google.comwoodj.org While specific data for networks derived solely from this compound is not extensively published, the general principle holds. The table below illustrates the properties of microporous polymer networks created from analogous aromatic diisocyanates, providing an insight into the potential performance of a network based on this compound.

Diisocyanate MonomerCatalyst SystemResulting Polymer BET Surface Area (m²/g)
2,2'-Dimethyl-biphenyl-diisocyanateTDAE~1320
1,5-Naphthylene diisocyanateSodium p-toluenesulfinatePorous
1,4-Phenylene diisocyanateTBAFPorous
Table 1: Properties of Microporous Polymer Networks from Aromatic Diisocyanates. google.com TDAE: tetrakis(dimethylamino)ethylene, TBAF: tetrabutylammonium (B224687) fluoride.

The resulting microporous polyisocyanurate monoliths have demonstrated potential for the removal of lipophilic components from aqueous mixtures, highlighting their utility in separation technologies. google.com

Advanced Polymeric Binders and Composites

The high reactivity of the isocyanate groups in this compound allows it to act as an effective crosslinker and binder in the formulation of advanced polymeric composites. Isocyanate-based binders are widely used in the production of wood composites, such as oriented strand board (OSB), due to their ability to form strong, durable covalent bonds with the hydroxyl groups present in lignocellulosic materials. google.comresearchgate.net

The binder, often a polymeric isocyanate, reacts with water and the hydroxyl groups on the wood surface to form polyurea and polyurethane linkages, respectively. This creates a robust, thermosetting matrix that imparts excellent mechanical properties and moisture resistance to the final composite panel. researchgate.net While polymeric MDI (pMDI) is the most commonly used isocyanate binder in the wood products industry, other aromatic diisocyanates can be used in a similar fashion. google.com The fundamental chemistry of isocyanate binders with wood is illustrated by the following reactions:

Reaction with Water: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

Reaction with Amine (from step 1): R-NCO + R-NH₂ → R-NH-CO-NH-R (Polyurea)

Reaction with Wood Hydroxyls: R-NCO + Wood-OH → Wood-O-CO-NH-R (Urethane)

The performance of composites bonded with isocyanates is influenced by factors such as the type of isocyanate, resin content, and the density of the composite. Studies on wood composites have shown that an increase in resin content generally leads to improved internal bond strength. researchgate.net

The utility of this compound extends to its use as a crosslinking agent for other polymer systems, enhancing their mechanical properties. For example, diisocyanates can be used to crosslink carboxyl-containing water-borne polymers, such as acrylic emulsions, to improve the durability and chemical resistance of coatings and adhesives.

The mechanical properties of polymers derived from this compound can be significant. For instance, polyurea synthesized from 1,3-phenylene diisocyanate and an amine-terminated polyether exhibits notable tensile strength and elongation, which are critical properties for binder and composite applications. The table below presents comparative tensile properties for polyureas formed from different diisocyanates, highlighting the performance of the polymer derived from the 1,3-phenylene isomer.

Diisocyanate TypeHard Segment Content (wt. %)Tensile Strength (MPa)Ultimate Elongation (%)
1,3-Phenylene diisocyanate12.75.4700
1,4-Phenylene diisocyanate12.719.5540
1,6-Hexamethylene diisocyanate13.224.7760
Table 2: Tensile Properties of Poly(ether urea) from Various Diisocyanates. researchgate.net

These findings underscore the versatility of this compound as a monomer for creating robust binders and as a key component in the formulation of high-performance composite materials. Its ability to form strong, cross-linked networks contributes to the durability and enhanced mechanical performance of the final products.

Spectroscopic and Advanced Characterization for Structural and Mechanistic Elucidation of 1 Isocyanato 3 Phenylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Mechanistic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-isocyanato-3-phenylbenzene and its polymeric derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation and microstructural analysis of polymers.

In the ¹³C NMR spectrum of aromatic isocyanates, the isocyanate carbon (-N=C=O) typically appears in the range of δ 120-130 ppm. For the related phenyl isocyanate, a signal is observed at approximately 125 ppm. The aromatic carbons of the biphenyl (B1667301) moiety in this compound would exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 110-160 ppm) due to the varied electronic environments.

For polyurethanes derived from aromatic isocyanates, NMR is crucial for identifying and quantifying the components of the polymer. process-nmr.com ¹H and ¹³C NMR can distinguish between the diisocyanate, polyol, and chain extender units within the polymer structure. dtic.mil For instance, in polyurethanes, the formation of the urethane (B1682113) linkage (-NH-COO-) results in characteristic signals. The proton of the N-H group in the urethane linkage typically resonates downfield in the ¹H NMR spectrum.

Furthermore, NMR is a powerful tool for studying reaction mechanisms and identifying transient intermediates. elte.hucityu.edu.hk In the polymerization of isocyanates, in-situ NMR can be used to follow the consumption of the isocyanate monomer and the formation of urethane or other linkages. elte.hu This allows for the investigation of reaction kinetics and the detection of potential side reactions or intermediate species, such as allophanates and biurets, which are formed from the reaction of the isocyanate with urethane and urea (B33335) groups, respectively. researchgate.net Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity between different structural units in complex polymer systems.

Table 1: Representative NMR Data for Aromatic Isocyanates and Related Structures

Compound/StructureNucleusChemical Shift (δ) Range (ppm)Notes
Phenyl Isocyanate¹³C~125 (N=C =O)The isocyanate carbon is a key identifier.
Aromatic Carbons¹³C110 - 160Complex signals due to the phenyl ring.
Urethane Linkage (-NH-COO-)¹HDownfield regionThe N-H proton signal is characteristic.
Biuret (B89757) Nitrogen¹⁵N~112 and ~141Can distinguish from urea nitrogens in 2D NMR. polymersynergies.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are vital for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding, in materials derived from this compound.

The most prominent and characteristic absorption band for the isocyanate group (-N=C=O) in the IR spectrum is a strong, sharp peak located in the region of 2250-2275 cm⁻¹. The disappearance of this band is a clear indicator of the complete reaction of the isocyanate during polymerization.

Upon formation of a urethane linkage, new characteristic bands appear. The N-H stretching vibration of the urethane group is observed in the range of 3200-3500 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. A sharp, free N-H band appears around 3450 cm⁻¹, while a broad band at lower wavenumbers (e.g., 3300 cm⁻¹) indicates the presence of hydrogen-bonded N-H groups.

The carbonyl (C=O) stretching vibration of the urethane group, found between 1680 and 1740 cm⁻¹, is also sensitive to hydrogen bonding. A free carbonyl group absorbs at higher wavenumbers (around 1720-1740 cm⁻¹), whereas a hydrogen-bonded carbonyl group absorbs at lower wavenumbers (around 1680-1700 cm⁻¹). By analyzing the shifts in these N-H and C=O bands, the extent and nature of hydrogen bonding in polyurethanes can be quantitatively assessed. This is critical as hydrogen bonding significantly influences the mechanical properties of the resulting polymer.

Raman spectroscopy provides complementary information. While the isocyanate group also shows a strong Raman band, this technique can be particularly useful for studying the aromatic rings and the polymer backbone, which may have weak or complex IR absorptions.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition characteristics of polymers derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The resulting TGA curve provides crucial information about the temperatures at which the polymer begins to degrade, the rate of degradation, and the amount of residual char at high temperatures. For polyurethanes, thermal degradation is a complex process that often occurs in multiple steps. The first stage of degradation typically involves the dissociation of the urethane linkage back into the isocyanate and alcohol, or the breakdown of the "hard" segments formed by the diisocyanate and chain extender. The subsequent stages involve the degradation of the "soft" segments (the polyol component) and the further breakdown of the initial degradation products.

The presence of the biphenyl group in this compound is expected to enhance the thermal stability of the resulting polymers due to the inherent rigidity and thermal resistance of the aromatic structure. TGA data allows for the comparison of the thermal stability of different polyurethane formulations, providing insight into how changes in the chemical structure, such as the type of isocyanate or polyol, affect the material's performance at elevated temperatures.

Table 2: Typical TGA Parameters for Polyurethane Analysis

ParameterDescriptionSignificance
Onset Decomposition Temperature (T_onset)The temperature at which significant mass loss begins.Indicates the initiation of thermal degradation and the upper service temperature limit.
Temperature of Maximum Degradation Rate (T_max)The temperature at which the rate of mass loss is highest.Corresponds to the point of most rapid decomposition of a specific polymer component.
Residual Mass (%)The percentage of the initial mass remaining at the end of the analysis.Indicates the amount of thermally stable char formed.

Microscopic Techniques (e.g., SEM) for Morphological Characterization of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials derived from this compound, such as polyurethane foams, films, or composites. SEM provides high-resolution images that can reveal details about the material's microstructure, including cell size and structure in foams, surface roughness, and the dispersion of any fillers or reinforcing agents.

In polyurethanes, the morphology is intimately linked to the phase separation between the hard segments (derived from the isocyanate and chain extender) and the soft segments (derived from the polyol). SEM can be used to study this phase-separated morphology, which directly impacts the mechanical and physical properties of the material. For example, the size, shape, and distribution of the hard domains within the soft matrix can be inferred from SEM images, often in conjunction with other techniques like Atomic Force Microscopy (AFM). This microstructural information is critical for understanding structure-property relationships in these materials.

Other Advanced Spectroscopic Methods for Conformational and Chiroptical Studies

Beyond the core techniques, other advanced spectroscopic methods can provide deeper insights into the specific structural features of this compound and its derivatives.

For chiral derivatives of isocyanates, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. They can be used to determine the absolute configuration of chiral centers and to study the conformational preferences of molecules in solution. For instance, if a chiral alcohol is used to react with this compound, CD and ORD could be used to study the conformation of the resulting urethane.

Theoretical and Computational Chemistry Studies of 1 Isocyanato 3 Phenylbenzene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-isocyanato-3-phenylbenzene. These first-principles methods, such as Density Functional Theory (DFT), are used to solve the electronic structure of the molecule, which in turn dictates its reactivity. ehu.eus

The isocyanate (-N=C=O) group is the primary site of reactivity. The carbon atom, positioned between two highly electronegative atoms (nitrogen and oxygen), carries a significant partial positive charge, making it strongly electrophilic. researchgate.net Conversely, the nitrogen atom has nucleophilic character. researchgate.net This electronic arrangement is the key to the wide range of reactions that isocyanates undergo.

DFT calculations, using functionals like B3LYP, have been employed to study the electronic properties of phenyl isocyanate, a close analogue of this compound. researchgate.net These calculations reveal the distribution of electron density and the energies and shapes of the molecular orbitals (HOMO and LUMO), which are crucial for predicting how the molecule will interact with other reagents. For instance, the reaction of phenyl isocyanate with alcohols involves the formation of pre- and post-reaction complexes, with the reaction proceeding through a late asymmetric cyclic transition state. researchgate.net The electronic structure determines the stability of these complexes and the energy barrier of the transition state.

Studies on substituted phenyl formazans using DFT (PBE1PBE functional) have shown a good correlation between computed and experimental absorption wavelengths, demonstrating the power of these methods in predicting spectroscopic properties that arise from the electronic structure. nih.gov Similar computational approaches can be applied to this compound to understand how the phenyl group's substitution pattern influences the electronic properties and reactivity of the isocyanate functional group.

Table 1: Summary of Computational Methods and Findings for Isocyanate Electronic Structure and Reactivity

Computational MethodSystem StudiedKey FindingsReference
B3LYP/6-311++G(df,p)Phenyl isocyanate + Methanol (B129727)Characterized pre- and post-reaction complexes; identified late asymmetric cyclic transition states. researchgate.net
DLPNO-CCSD(T), DFTPhenylnitrile oxide to Phenyl isocyanateDetailed reaction mechanism, identified intermediates and transition states, calculated reaction barriers. chemrxiv.org
PBE1PBE/6-311G(2d,2p)Substituted phenyl formazansGood agreement between calculated and experimental UV-vis spectra; validated predictive power for electronic properties. nih.gov
DFT/B3LYP(E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)Validated model structures against experimental data; analyzed molecular orbitals and charge distribution to explain isomer stability. aun.edu.eg

Computational Mechanistic Studies of Isocyanate Reactions

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of reactions involving isocyanates. Theoretical studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

A prime example is the reaction of phenyl isocyanate with methanol to form a urethane (B1682113). Quantum-chemical calculations have shown that this reaction is not a simple one-step process. Instead, it involves the formation of initial complexes between the isocyanate and methanol associates (monomers, dimers, etc.). researchgate.net The reaction then proceeds through a cyclic transition state where the new N-H and C-O bonds are formed. researchgate.net The height of the energy barrier for this reaction is influenced by the degree of methanol association. researchgate.net

More complex reaction pathways have also been investigated. For example, a detailed theoretical study on the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate was performed using high-level methods like DLPNO-CCSD(T) and various DFT protocols. chemrxiv.org This study elucidated a multi-step mechanism involving:

Formation of a pre-intermediate complex between the reactant (phenylnitrile oxide) and the catalyst (SO2).

Conversion to a cyclic intermediate via a [3+2]-cycloaddition reaction through a transition state (TS1).

Transformation of the intermediate into a post-intermediate complex containing the product (phenyl isocyanate) and the catalyst, via a second transition state (TS2).

Dissociation into the final product and the regenerated catalyst. chemrxiv.org

These computational mechanistic studies provide a level of detail that is often inaccessible experimentally, revealing the precise geometric and electronic changes that occur throughout a chemical transformation.

Molecular Dynamics and Atomistic Simulations of this compound-Derived Polymers

While quantum mechanics is ideal for studying individual molecules and their reactions, molecular dynamics (MD) and other atomistic simulation techniques are better suited for studying large systems like polymers. aimspress.com For polymers derived from this compound, such as polyurethanes, MD simulations can predict macroscopic properties based on the underlying atomic interactions.

In MD simulations, the interactions between atoms are described by a "force field," which is a set of parameters that define the potential energy of the system as a function of atomic positions. youtube.com These simulations track the movement of every atom in the system over time, allowing for the characterization of structural, thermal, and mechanical properties. aimspress.com

The process for simulating a polymer derived from this compound would typically involve:

Building the Monomers: Creating atomistic models of the this compound and a co-monomer (e.g., a polyol).

Simulating Polymerization: Using a cross-linking algorithm to mimic the chemical reaction that forms the polymer chains. This involves creating covalent bonds between the reactive sites of the monomers (the isocyanate group and the hydroxyl groups of the polyol). mdpi.com

Equilibration: Running the simulation for a period to allow the polymer system to relax into a stable, low-energy configuration.

Property Calculation: Once equilibrated, the simulation can be used to calculate properties like glass transition temperature, Young's modulus, and tensile strength by analyzing the system's response to changes in temperature or applied stress. aimspress.com

Although atomistic simulations of isocyanate-based systems have historically been limited by the lack of accurate force fields, recent advances are making these studies more reliable. researchgate.netmdpi.com These simulations are crucial for designing new polymer materials with tailored properties for specific applications. mdpi.com

Prediction of Reaction Pathways and Energetics in Isocyanate Chemistry

A key strength of computational chemistry is its ability to predict the feasibility and outcome of chemical reactions by calculating their energetics. For any proposed reaction mechanism, quantum chemical methods can determine the energy of all species involved, including short-lived intermediates and transition states.

For instance, in the computationally studied conversion of phenylnitrile oxide to phenyl isocyanate, the reaction barrier was calculated using various levels of theory. chemrxiv.org The study found that the effective barrier height in the gas phase for the SO2-catalyzed reaction was 9 kcal/mol at the r2SCAN-3c level of theory. chemrxiv.org The calculations also allowed for the screening of alternative organic catalysts, predicting them to be less effective due to higher reaction barriers. chemrxiv.org

Similarly, in the reaction of phenyl isocyanate with methanol, calculations showed that the energy barrier decreases as the degree of association of the alcohol increases, indicating that the reaction is kinetically more favorable with methanol clusters than with a single methanol molecule. researchgate.net This predictive capability is invaluable for optimizing reaction conditions and for discovering new, more efficient chemical transformations.

Kinetic and Thermodynamic Modeling of Isocyanate Transformations

In the study of phenyl isocyanate's reaction with methanol associates, the thermodynamic parameters were calculated using the B3LYP and MP2 methods. researchgate.net The key findings from this modeling include:

The reactions involve the formation of pre-reaction and post-reaction complexes.

The relative change in Gibbs energy (ΔG) for the reaction becomes smaller as the degree of methanol association increases. researchgate.net

The enthalpies (ΔH) and entropies (ΔS) of the transformations were found to increase as the degree of methanol association grew. researchgate.net

These calculations provide a complete thermodynamic profile of the reaction. Kinetic modeling can also be performed using transition state theory, where the calculated activation energy is used to estimate the rate constant of a reaction. Theoretical kinetic calculations for the reaction of the phenyl radical with propyne, for example, were able to reproduce experimental rate constants within a factor of three, demonstrating the utility of these models. researchgate.net Such models are essential for understanding the factors that control the speed and efficiency of chemical processes involving isocyanates like this compound.

Table 2: Calculated Thermodynamic Parameters for the Reaction of Phenyl Isocyanate with Methanol Associates

Methanol AssociateΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/(mol·K))
Monomer-39.8-90.9-171.4
Dimer-26.0-60.3-115.1
Trimer-21.4-43.1-72.8
Data derived from quantum-chemical calculations at the B3LYP/6-311++G(df,p) level of theory. researchgate.net

Q & A

Basic: What are the key considerations for synthesizing 1-Isocyanato-3-phenylbenzene with high purity?

Methodological Answer:
Synthesis of aromatic isocyanates like this compound typically involves controlled phosgenation of the corresponding amine precursor (e.g., 3-phenylbenzeneamine). Key considerations include:

  • Reaction Temperature: Maintain temperatures below 40°C to avoid side reactions like trimerization of the isocyanate group .
  • Solvent Selection: Use inert solvents (e.g., chlorobenzene) to stabilize intermediates and prevent hydrolysis of the isocyanate group .
  • Purification: Post-synthesis, employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by characterization via FT-IR (NCO stretch ~2270 cm⁻¹) and ¹³C NMR (isocyanate carbon ~120–125 ppm) .

Intermediate: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:
Factorial design enables systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

  • Variables: Temperature (20–60°C), catalyst (e.g., triethylamine) concentration (1–5 mol%), and solvent polarity (toluene vs. THF).
  • Response Metrics: Yield, purity (HPLC analysis), and reaction time.
  • Analysis: Use ANOVA to determine significant factors. For instance, high solvent polarity may accelerate reaction rates but reduce selectivity due to increased side reactions .

Advanced: What computational methods validate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution and frontier molecular orbitals (FMOs) to predict reactivity:

  • Electrophilicity Index (ω): Calculate using HOMO-LUMO gaps; higher ω values correlate with greater susceptibility to nucleophilic attack at the isocyanate group.
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions, which may stabilize transition states in polar aprotic solvents .

Basic: How to assess the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should track degradation kinetics via:

  • Accelerated Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical Methods: Monitor NCO content via titration (e.g., dibutylamine back-titration) and detect hydrolysis products (e.g., urea derivatives) using LC-MS .

Advanced: How to resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

Methodological Answer:
Discrepancies often arise from differences in experimental setups or computational approximations. Mitigation strategies include:

  • Calorimetry Validation: Use bomb calorimetry under inert atmospheres to measure enthalpy of formation (ΔfH°) directly.
  • Benchmarking: Compare results against high-level ab initio calculations (e.g., G4MP2) to identify systematic errors in earlier studies .

Intermediate: What spectroscopic techniques differentiate this compound from structural analogs?

Methodological Answer:

  • ¹H NMR: Aromatic protons in the 3-phenyl group appear as a multiplet at δ 7.2–7.5 ppm, distinct from para-substituted analogs.
  • Raman Spectroscopy: The isocyanate group shows a sharp band at ~1450–1500 cm⁻¹, absent in thiocyanate analogs.
  • X-ray Crystallography: Resolve spatial orientation of the isocyanate group relative to the phenyl ring to confirm regiochemistry .

Advanced: How to design a kinetic study for the hydrolysis of this compound in aqueous media?

Methodological Answer:

  • Pseudo-First-Order Conditions: Use excess water to isolate the rate dependence on isocyanate concentration.
  • Variable pH: Track rate constants (k) at pH 3–10 to identify acid/base catalysis mechanisms.
  • Activation Parameters: Calculate ΔH‡ and ΔS‡ via Eyring plots using kinetic data at 25–60°C .

Intermediate: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment: Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile isocyanates.
  • Personal Protective Equipment (PPE): Wear butyl rubber gloves and full-face respirators with organic vapor cartridges.
  • Spill Management: Neutralize spills with aqueous ammonia (5% v/v) to convert residual isocyanate into less hazardous urea .

Advanced: How can machine learning improve the prediction of this compound’s reactivity in polymer synthesis?

Methodological Answer:
Train neural networks on datasets of isocyanate reactions (e.g., polyurethane formation) using features like:

  • Molecular Descriptors: Electronegativity, steric parameters, and Hammett constants.
  • Reaction Conditions: Temperature, catalyst type, and solvent polarity.
  • Validation: Cross-check predictions with high-throughput robotic screening experiments .

Basic: What are the applications of this compound in covalent organic frameworks (COFs)?

Methodological Answer:
The isocyanate group facilitates covalent bonding with hydroxyl- or amine-functionalized linkers. Key steps include:

  • Linker Design: Use triols (e.g., 1,3,5-benzenetriol) to form urea linkages.
  • Topology Control: Vary reaction solvents (e.g., DMF vs. dioxane) to tune crystallinity and pore size.
  • Characterization: Confirm framework integrity via PXRD and BET surface area analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.